Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
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Overview
Description
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is a complex organic compound with the molecular formula C18H22N8O. This compound is characterized by its unique structure, which includes a pteridine core substituted with a pyrrolidinyl ethoxy phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine core and the subsequent introduction of the pyrrolidinyl ethoxy phenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-{4-[2-(dimethylamino)ethoxy]phenyl}pteridine-2,4,7-triamine
- 2,4,7-Pteridinetriamine,6-[4-[2-(4-morpholinyl)ethoxy]phenyl]
- 2,4,7-Pteridinetriamine,6-[4-[2-[bis(1-methylethyl)amino]ethoxy]phenyl]
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
167224-18-2 |
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Molecular Formula |
C18H22N8O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-3-5-12(6-4-11)27-10-9-26-7-1-2-8-26/h3-6H,1-2,7-10H2,(H6,19,20,21,23,24,25) |
InChI Key |
TVLOSKCGVYPQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Origin of Product |
United States |
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